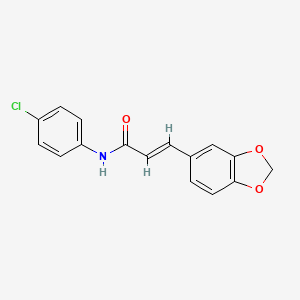

![molecular formula C20H15ClO3 B5551717 3-(4-氯苯基)-5-乙基-9-甲基-7H-呋喃[3,2-g]色烯-7-酮](/img/structure/B5551717.png)

3-(4-氯苯基)-5-乙基-9-甲基-7H-呋喃[3,2-g]色烯-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

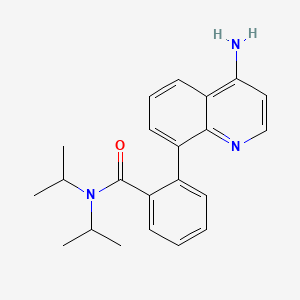

"3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one" is a chemical compound that falls under the broader category of chromenones. These compounds are of significant interest due to their diverse chemical properties and potential applications in various fields.

Synthesis Analysis

The synthesis of chromenone derivatives typically involves multi-step chemical reactions. For example, a study by Zhou et al. (2013) detailed an efficient synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones through a four-component reaction, involving a sequence of Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reactions (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of chromenone derivatives is often determined using X-ray diffraction techniques. For instance, a study by Manolov et al. (2012) elucidated the crystal structure of a similar compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, highlighting its monoclinic crystal system and the formation of linear chains due to p-p stacking (Manolov et al., 2012).

Chemical Reactions and Properties

Chromenone compounds participate in various chemical reactions, contributing to their diverse chemical properties. For example, Teimouri (2011) reported on the synthesis of new organic fluorophores involving a cycloaddition and an electrophilic aromatic substitution at the furan ring of a chromenone derivative (Teimouri, 2011).

Physical Properties Analysis

The physical properties of chromenones, such as crystal structure, are crucial for understanding their behavior in different applications. Hu Yang (2009) described the crystal structure of a chromenone derivative, providing insights into its physical characteristics (Hu Yang, 2009).

Chemical Properties Analysis

The chemical properties of chromenones are influenced by their molecular structure. Studies often focus on their reactivity, as seen in the work by Ali et al. (2020), where the reactivity of a novel chromenone derivative towards various nucleophiles was explored (Ali et al., 2020).

科学研究应用

合成和结构分析

- 已经对相关化合物(例如 3-((2,6-二氯苯基)(乙氧基)甲基)-4-羟基-2H-色烯-2-酮)的合成和结构表征进行了研究,以了解它们的晶体结构和性质。这些研究提供了关于结晶、分子堆积和潜在分子间相互作用(例如 π-π 堆积)的见解,这些相互作用对于材料科学和制药应用至关重要 (Manolov, Morgenstern, & Hegetschweiler, 2012)。

药理应用

- 已经从天然来源中分离出新的类黄酮和色烯基衍生物,它们显示出显着的生物活性。例如,一种新的类黄酮显示出作为多种疾病(包括囊性纤维化和青光眼)的药效团的潜力,通过抑制碳酸酐酶-II (Rahman, Khattak, Liaqat, Zaman, & Musharraf, 2015)。此外,来自帘蛤 Paphia malabarica 的色烯基衍生物表现出抗炎和抗氧化特性,表明它们在功能性食品和医药应用中的潜力 (Joy & Chakraborty, 2017)。

有机荧光团的开发

- 对新型有机荧光团(例如 (1Z)-3-(烷基亚氨基)-1-[(色酮-3-基)亚甲基]-1,3-二氢-9H-呋喃[3,4-b]色烯-9-酮)的合成研究已经产生了在溶液中具有强蓝色发射的化合物。由于它们的荧光特性,这些荧光团在生物成像和分子探针中具有潜在的应用 (Teimouri, 2011)。

抗菌活性

- 已经开发出源自色烯基-2(3H)-呋喃酮的新型杂环化合物,并对其抗菌活性进行了评估。这些研究旨在识别可用于对抗耐药菌株的新型抗菌剂和抗真菌剂 (Ramadan & El‐Helw, 2018)。

作用机制

The mechanism of action would depend on the biological target of this compound. Many coumarin derivatives exhibit diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects . The exact mechanism of action would need to be determined experimentally.

安全和危害

未来方向

The compound “3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one” could be of interest in medicinal chemistry due to the biological activities associated with coumarin and furan derivatives . Future research could involve synthesizing this compound and testing its biological activity. Additionally, the compound could be used as a starting point for the synthesis of a library of similar compounds, which could then be screened for biological activity.

属性

IUPAC Name |

3-(4-chlorophenyl)-5-ethyl-9-methylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO3/c1-3-12-8-18(22)24-20-11(2)19-16(9-15(12)20)17(10-23-19)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDMHQZIYCUVMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)

![(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)

![8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline](/img/structure/B5551662.png)

![2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5551680.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)

![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)